N-allyl-5-bromo-2-ethoxybenzamide
Description
Properties
Molecular Formula |
C12H14BrNO2 |
|---|---|
Molecular Weight |
284.15g/mol |
IUPAC Name |
5-bromo-2-ethoxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C12H14BrNO2/c1-3-7-14-12(15)10-8-9(13)5-6-11(10)16-4-2/h3,5-6,8H,1,4,7H2,2H3,(H,14,15) |
InChI Key |
ODLSHCVLYJEWPF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NCC=C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Methoxy vs. Ethoxy Groups
Compound : N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide (CAS 313402-13-0)
- Molecular Formula : C₂₁H₁₄BrClN₂O₃
- Key Features : Methoxy group at the 2-position, benzoxazole ring, and chloro substituent.
- Comparison: The methoxy group (smaller, less lipophilic) may reduce solubility in nonpolar solvents compared to the ethoxy group in the target compound.
Bromine Positioning and Pharmacophore Variations
Compound: (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (ID 57 in )
- Molecular Features: Bromine at the para position of a benzyl group, fused indolinone-quinoline system.
- Comparison: The para-bromine in this analog may induce distinct electronic effects compared to the meta-bromine in the target compound. The quinoline moiety provides a planar aromatic system for intercalation or receptor binding, contrasting with the allyl group’s flexibility in N-allyl-5-bromo-2-ethoxybenzamide .
Hydrophilic vs. Lipophilic Substituents
Compound : 5-bromo-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl)-3-phenylbenzamide (CAS 63887-01-4)
- Molecular Features : Hydroxyethoxy and hydroxyethyl groups.
- Comparison :
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Solubility Profile | Notable Features |
|---|---|---|---|---|
| This compound (Theoretical) | C₁₂H₁₄BrNO₂ (estimated) | Allyl, 5-Br, 2-ethoxy | Moderate lipophilicity | Flexible allyl, electron-withdrawing Br |
| N-[5-(benzoxazol-2-yl)-2-Cl-phenyl]-5-Br-2-MeO | C₂₁H₁₄BrClN₂O₃ | 2-MeO, benzoxazole, 5-Br, 2-Cl | Low aqueous solubility | Rigid benzoxazole, dual halogenation |
| (E)-2-(5-amino-1-(4-Br-benzyl)-indolinone)-acetamide | C₂₆H₂₀BrN₃O₂ (estimated) | 4-Br-benzyl, quinoline, indolinone | Variable (polar aprotic) | Planar aromatic system, dual pharmacophores |
| 5-Br-2-(2-hydroxyethoxy)-N-(2-hydroxyethyl) | C₁₇H₁₇BrN₂O₄ (estimated) | 2-hydroxyethoxy, hydroxyethyl | High aqueous solubility | Hydrophilic substituents, H-bond donors |
Research Implications and Gaps
The comparison highlights critical structure-activity relationships:
- Lipophilicity : Allyl and ethoxy groups balance solubility and membrane penetration, outperforming hydrophilic analogs like CAS 63887-01-4 in contexts requiring tissue penetration .
- Electronic Effects: Bromine positioning (meta vs.
- Structural Complexity: Benzoxazole or quinoline moieties () enhance target engagement but complicate synthesis compared to simpler benzamides.
Limitations : Direct data on this compound’s physicochemical or biological properties are absent in the provided evidence. Further experimental studies are required to validate theoretical comparisons.
Preparation Methods
Bromination of 2-Ethoxybenzoic Acid
The synthesis begins with the bromination of 2-ethoxybenzoic acid to introduce the bromo group at the para position relative to the ethoxy substituent. Direct electrophilic aromatic substitution using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst is a standard approach. Alternative brominating agents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C achieve regioselectivity with yields up to 85%.
Reaction Conditions:
-
Catalyst: FeBr₃ (10 mol%)
-
Solvent: Dichloromethane (DCM) or acetic acid
-
Temperature: 25–40°C
-
Yield: 78–85%
Side products, such as dibrominated derivatives, are minimized by controlling stoichiometry (1:1 molar ratio of Br₂ to substrate).
Synthesis of 5-Bromo-2-Ethoxybenzoyl Chloride
The carboxylic acid intermediate is converted to its acyl chloride using thionyl chloride (SOCl₂) under solvent-free conditions. This method, adapted from CN111099975A, eliminates dichloromethane use, reducing acidic waste. A catalytic amount of DMF (0.5–1 mol%) accelerates the reaction via in situ Vilsmeier-Haack complex formation.
Optimized Protocol:
Excess SOCl₂ is removed via reduced-pressure distillation, yielding a crude product suitable for direct use.
Amidation with Allylamine
The acyl chloride reacts with allylamine in a nucleophilic acyl substitution. To suppress HCl byproduct interference, triethylamine (TEA) is added as a base. Silica gel-supported aluminum trichloride (AlCl₃), as described in CN111099975A, enhances reaction efficiency under vacuum conditions.
Key Parameters:
-
Solvent: Dichloromethane
-
Catalyst: 1.6 mmol/g AlCl₃ on silica gel
-
Temperature: -20°C to -25°C
Vacuum conditions (-0.05 MPa) minimize side reactions, while a 10% excess of allylamine ensures complete conversion.
Purification and Characterization
Recrystallization Techniques
Crude N-allyl-5-bromo-2-ethoxybenzamide is purified via ethanol-water recrystallization. A 3:2 ethanol-to-water ratio at 4× solvent volume achieves 99% HPLC purity.
Recrystallization Data:
| Solvent Ratio (EtOH:H₂O) | Volume Multiplier | Purity (%) | Yield (%) |
|---|---|---|---|
| 3:2 | 4× | 99.88 | 91.8 |
| 1:1 | 8× | 99.47 | 89.1 |
Lower temperatures (-25°C) during crystallization reduce impurity co-precipitation.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 2.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.89 (d, J = 8.8 Hz, 1H, Ar-H), 5.90 (m, 1H, CH₂=CH), 5.25 (d, J = 17.2 Hz, 1H, CH₂=CH₂), 5.18 (d, J = 10.4 Hz, 1H, CH₂=CH₂), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.98 (d, J = 5.6 Hz, 2H, NCH₂), 1.46 (t, J = 7.0 Hz, 3H, CH₃).
-
LC-MS: m/z 338 [M+H]⁺.
Comparative Analysis of Methodologies
Solvent-Free vs. Traditional Acyl Chloride Synthesis
The solvent-free approach reduces acidic waste generation by 60% compared to dichloromethane-based systems. Additionally, eliminating solvent recovery steps shortens processing time by 2 hours.
Catalytic Efficiency of Supported AlCl₃
Silica gel-loaded AlCl₃ improves catalyst recyclability, with >95% activity retention over five cycles. In contrast, homogeneous AlCl₃ generates hazardous acidic wastewater requiring neutralization.
Environmental and Industrial Considerations
Waste Management
The described method reduces aluminum-containing wastewater by 70% through solid catalyst use. Sodium bicarbonate washes neutralize residual HCl, producing non-hazardous salts.
Scalability
Bench-scale reactions (0.1–1 mol) demonstrate consistent yields (89–94%), supporting industrial adoption. Continuous-flow systems could further enhance throughput.
Q & A
Basic Research Questions
What are the common synthetic routes for preparing N-allyl-5-bromo-2-ethoxybenzamide, and how do reaction conditions influence yield?
This compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves bromination of a precursor (e.g., 2-ethoxybenzoic acid) followed by amidation with allylamine. For example:
- Bromination : Use bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under reflux .
- Amidation : Activate the carboxylic acid using coupling agents like EDCI/HOBt, then react with allylamine at 0–25°C for 12–24 hours .
Yields (70–90%) depend on temperature, catalyst choice, and stoichiometry. Lower yields (e.g., 70%) may result from steric hindrance at the 5-bromo position .
How can researchers confirm the structural integrity of this compound post-synthesis?
Key analytical methods include:
- NMR : ¹H NMR should show characteristic peaks: δ 6.8–7.2 ppm (aromatic protons), δ 5.1–5.9 ppm (allyl CH₂=CH–), and δ 1.4 ppm (ethoxy –OCH₂CH₃) .
- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z ~296 (calculated for C₁₂H₁₂BrNO₂).
- Melting Point : Compare with literature values (e.g., 135–137°C) to assess purity .
Advanced Research Questions
How does the bromine substituent at the 5-position influence reactivity in cross-coupling reactions?
The 5-bromo group participates in Suzuki-Miyaura couplings with aryl boronic acids. For instance:
- Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C for 12 hours.
- Yields range from 60–85%, depending on steric/electronic effects of the boronic acid .
The 2-ethoxy group stabilizes the intermediate via electron donation, enhancing reaction rates .
What strategies mitigate competing side reactions during allyl group functionalization?
The allyl moiety is prone to oxidation or unintended cyclization. Mitigation approaches:
- Protection : Temporarily protect the allyl group using tert-butyldimethylsilyl (TBS) ethers during harsh reactions .
- Low-Temperature Catalysis : Perform reactions at –20°C with Pd₂(dba)₃ to suppress allyl migration .
Monitor intermediates via TLC (hexane:EtOAc = 4:1) to detect side products early .
How can researchers resolve contradictions in reported biological activity data for benzamide derivatives?
Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:
- Solubility Variability : Use standardized DMSO stock solutions (≤0.1% v/v in assays) to avoid aggregation .
- Assay Conditions : Validate results across multiple models (e.g., cell-free vs. cell-based assays). For example, IC₅₀ values in kinase assays may vary by 10-fold due to ATP concentration differences .
- Structural Confirmation : Verify compound stability under assay conditions via HPLC-MS .
What advanced techniques elucidate the binding mode of this compound to biological targets?
- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding interactions at 1.5–2.0 Å resolution .
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model ligand-receptor dynamics over 100-ns trajectories, identifying key residues (e.g., Lys123, Asp184) for hydrogen bonding .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) with ΔH and ΔS values to distinguish enthalpic vs. entropic contributions .
Methodological Challenges
How can researchers optimize regioselectivity in electrophilic substitution reactions of this compound?
The 5-bromo and 2-ethoxy groups direct electrophiles to the 4-position (para to ethoxy). To enhance selectivity:
- Use bulky directing groups (e.g., –OCH₂CH₃) to block competing sites .
- Employ Lewis acids (e.g., AlCl₃) in nitration reactions to favor 4-nitro derivatives (85% yield) .
What are the best practices for scaling up synthesis while maintaining purity?
- Flow Chemistry : Use microreactors for bromination steps to improve heat transfer and reduce side products .
- Crystallization Optimization : Recrystallize from ethanol/water (7:3) with slow cooling to obtain >99% purity .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
